molecular formula C3H6N4O2S B2593772 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole CAS No. 96107-86-7

5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole

Cat. No.: B2593772
CAS No.: 96107-86-7
M. Wt: 162.17
InChI Key: ZQIRCVJAEAYCHL-UHFFFAOYSA-N
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Description

5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C3H6N4O2S and a molecular weight of 162.17 g/mol . It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole typically involves the reaction of methyl isocyanide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The compound’s sulfone group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole is unique due to its sulfone group, which imparts distinct chemical reactivity compared to other tetrazole derivatives. This makes it particularly useful in applications requiring strong electrophilic properties and stability under various reaction conditions .

Properties

IUPAC Name

1-methyl-5-methylsulfonyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2S/c1-7-3(4-5-6-7)10(2,8)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIRCVJAEAYCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96107-86-7
Record name 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole
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